![molecular formula C16H16ClNO4 B270974 N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270974.png)
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the 1980s by Pfizer as part of a program to develop new analgesics. However, it was later found to have potent psychoactive effects and has since been classified as a Schedule I controlled substance in the United States.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts as an agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor by N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide leads to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and other physiological processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to produce a wide range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been shown to have analgesic and anti-inflammatory effects, as well as effects on appetite, metabolism, and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoids on the CB1 receptor with a high degree of specificity. However, one limitation is its classification as a controlled substance, which can make it difficult to obtain and use in certain jurisdictions.
Orientations Futures
There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide and other synthetic cannabinoids. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and safety profiles. Another area of interest is the study of the endocannabinoid system and its role in various disease states, including pain, inflammation, and neurodegenerative disorders. Additionally, there is growing interest in the use of cannabinoids as therapeutic agents for a wide range of conditions, including epilepsy, cancer, and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, starting with the reaction of 2,4-dichloroacetophenone with methyl magnesium bromide to form 2-methoxy-4-methyl-5-(2,4-dichlorophenyl)-3-furanone. This compound is then reacted with cyclopentadiene in the presence of a Lewis acid catalyst to form the diene adduct. The adduct is then hydrogenated to form the desired product, N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been used extensively in scientific research to study the effects of cannabinoids on the CB1 receptor. It has been shown to have high affinity for the CB1 receptor and to produce potent psychoactive effects in animal models. It has also been used as a tool to study the endocannabinoid system and its role in various physiological processes.
Propriétés
Nom du produit |
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Formule moléculaire |
C16H16ClNO4 |
Poids moléculaire |
321.75 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H16ClNO4/c1-21-11-3-2-8(17)6-10(11)18-15(19)13-7-4-9-12(5-7)22-16(20)14(9)13/h2-3,6-7,9,12-14H,4-5H2,1H3,(H,18,19) |
Clé InChI |
BACVXVJEIMVFFX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2C3CC4C2C(=O)OC4C3 |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
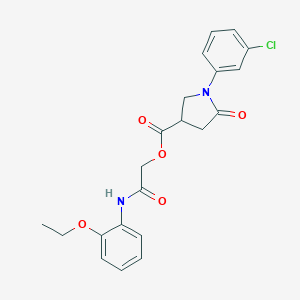
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)
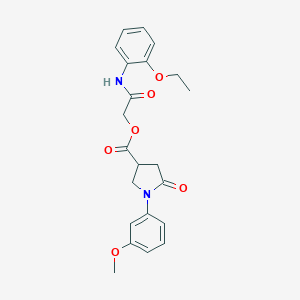

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)

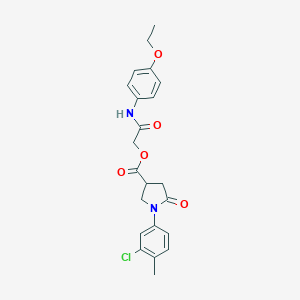
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
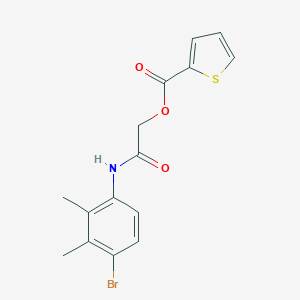
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)
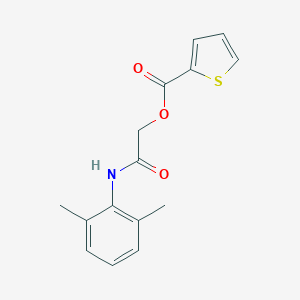
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)